(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol (3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766643
InChI: InChI=1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+/m0/s1
SMILES: C1C(CN(C1CO)CC2=CC=CC=C2)O
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13766643

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name (3R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol
Standard InChI InChI=1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+/m0/s1
Standard InChI Key JSZNWUQCOLGFNL-NWDGAFQWSA-N
Isomeric SMILES C1[C@H](CN([C@@H]1CO)CC2=CC=CC=C2)O
SMILES C1C(CN(C1CO)CC2=CC=CC=C2)O
Canonical SMILES C1C(CN(C1CO)CC2=CC=CC=C2)O

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Stereochemistry

The compound belongs to the pyrrolidine class, a five-membered saturated heterocycle with one nitrogen atom. Key structural features include:

  • Benzyl group: Attached to the nitrogen (N1 position), providing lipophilicity and potential π-π stacking interactions.

  • Hydroxymethyl group: At the C5 position ((S)-configuration).

  • Hydroxyl group: At the C3 position ((R)-configuration).

The stereochemistry ((3R,5S)) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Molecular Formula and Weight

  • Molecular formula: C12H17NO2\text{C}_{12}\text{H}_{17}\text{NO}_2

  • Molecular weight: 207.27 g/mol (calculated from isotopic composition).

Physicochemical Properties

PropertyValue/Description
SolubilityModerate in polar solvents (e.g., DMSO, ethanol) due to hydroxyl groups; low in non-polar solvents .
LogP (Octanol/Water)Estimated 1.2–1.5 (benzyl group increases lipophilicity) .
pKa~9.5 (amine proton), ~14–15 (hydroxyl groups) .

Synthesis and Structural Optimization

Synthetic Routes

The compound is typically synthesized via stereoselective ring-opening or reductive amination strategies. A representative pathway involves:

  • Epoxide ring-opening: (3R,5S)-5-hydroxymethyl-pyrrolidin-3-ol (PubChem CID: 15817396) is reacted with benzyl bromide under basic conditions to introduce the benzyl group.

  • Protection/deprotection: Hydroxyl groups may be protected (e.g., as tert-butyldimethylsilyl ethers) to prevent side reactions .

Key Challenges

  • Stereochemical control: Ensuring (3R,5S) configuration requires chiral catalysts or resolution techniques.

  • Functional group compatibility: Benzylation must avoid hydroxyl group oxidation.

Pharmacological Applications

DiseaseMechanism of ActionEvidence Source
Parkinson’s diseaseLRRK2 inhibition reduces dopaminergic neuron lossIn vitro models
Alzheimer’s diseaseAttenuation of amyloid-β toxicity via autophagy modulationPatent claims
CancerSuppression of oncogenic LRRK2 signalingPreclinical studies

Comparative Analysis with Analogues

Structural Analogues

Removing the benzyl group yields (3R,5S)-5-hydroxymethyl-pyrrolidin-3-ol (PubChem CID: 15817396) , which lacks the lipophilic moiety and exhibits:

  • Reduced LRRK2 affinity: IC₅₀ >1 μM vs. <100 nM for benzylated derivatives .

  • Lower metabolic stability: Rapid hepatic clearance due to polar hydroxyl groups .

Stereochemical Impact

The (3S,5R) enantiomer shows 10-fold lower activity in kinase assays, underscoring the importance of the (3R,5S) configuration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator